N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide
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Overview
Description
N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring
Scientific Research Applications
N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 2,5-dimethoxybenzoic acid hydrazide with propionic anhydride under reflux conditions. The reaction proceeds through the formation of an intermediate acyl hydrazide, which then cyclizes to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent recovery and recycling are also important considerations in industrial settings to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Mechanism of Action
The mechanism of action of N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-dimethoxyphenyl)-3-(4-methoxyphenyl)propanamide
- N-(2,5-dimethoxyphenyl)-4-ethoxybenzamide
- 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinyl)propanamide
Uniqueness
N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide is unique due to its specific substitution pattern on the oxadiazole ring, which can influence its chemical reactivity and biological activity. The presence of the 2,5-dimethoxyphenyl group can enhance its lipophilicity and potentially improve its ability to cross biological membranes, making it a promising candidate for drug development.
Properties
IUPAC Name |
N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4/c1-4-11(17)14-13-16-15-12(20-13)9-7-8(18-2)5-6-10(9)19-3/h5-7H,4H2,1-3H3,(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKFCKMTOROJQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(O1)C2=C(C=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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